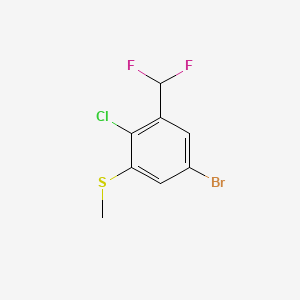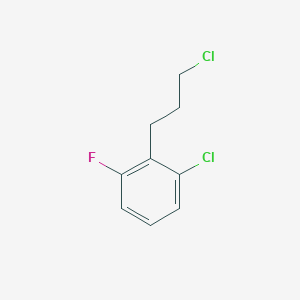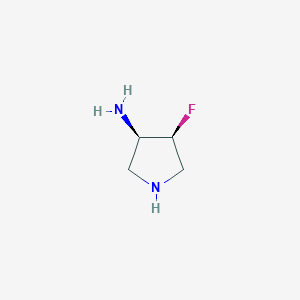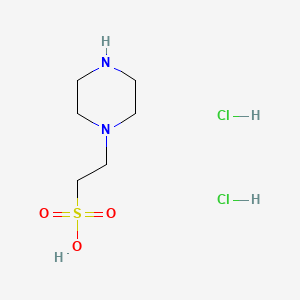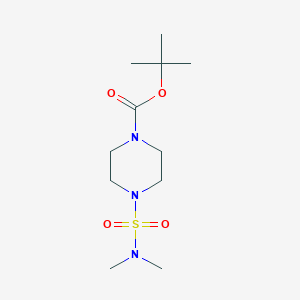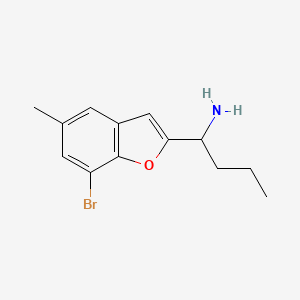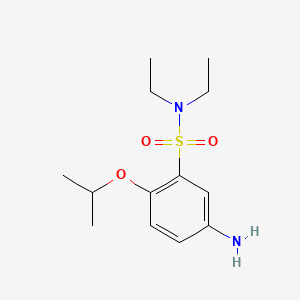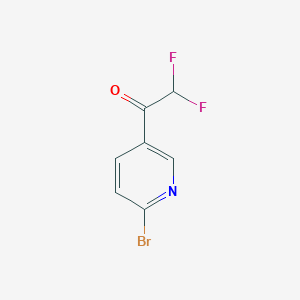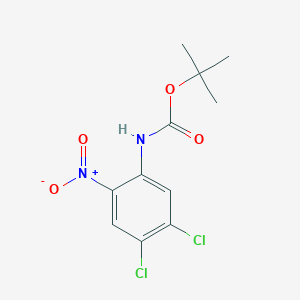
(4,5-Dichloro-2-nitro-phenyl)-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(4,5-dichloro-2-nitrophenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4,5-dichloro-2-nitrophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4,5-dichloro-2-nitrophenyl isocyanate. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4,5-dichloro-2-nitrophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The nitro and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the carbamate moiety.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) are common methods for reducing the nitro group.
Major Products Formed
Substitution: Products with substituted phenyl rings.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized carbamate derivatives.
Scientific Research Applications
Tert-butyl N-(4,5-dichloro-2-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-(4,5-dichloro-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitro and chloro groups on the phenyl ring can interact with enzymes and proteins, potentially inhibiting their activity. The carbamate moiety can also form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound without the dichloro and nitrophenyl groups.
N-(4,5-dichloro-2-nitrophenyl)carbamate: Lacks the tert-butyl group but retains the dichloro and nitrophenyl groups.
tert-Butyl N-phenylcarbamate: Contains a phenyl group without the dichloro and nitro substituents.
Uniqueness
Tert-butyl N-(4,5-dichloro-2-nitrophenyl)carbamate is unique due to the combination of tert-butyl, dichloro, and nitrophenyl groups.
Properties
Molecular Formula |
C11H12Cl2N2O4 |
|---|---|
Molecular Weight |
307.13 g/mol |
IUPAC Name |
tert-butyl N-(4,5-dichloro-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H12Cl2N2O4/c1-11(2,3)19-10(16)14-8-4-6(12)7(13)5-9(8)15(17)18/h4-5H,1-3H3,(H,14,16) |
InChI Key |
FCIBAVBCBAXBFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


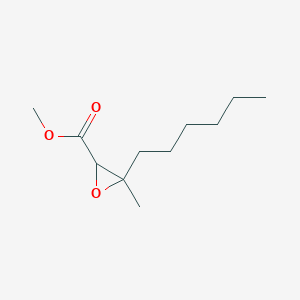
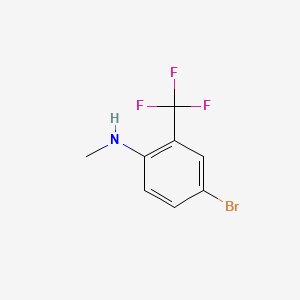


![5-[(3-Amino-2,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492785.png)
